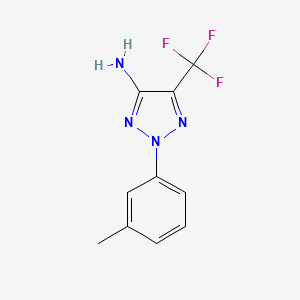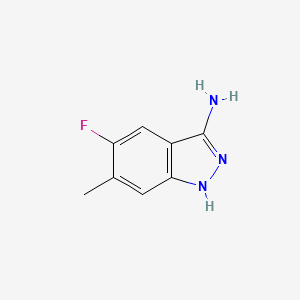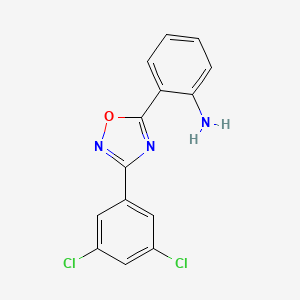
(4,5-Dichloro-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,5-Dichloro-1H-pyrrol-2-yl)methanol is a chemical compound characterized by the presence of a pyrrole ring substituted with two chlorine atoms at positions 4 and 5, and a hydroxymethyl group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)methanol typically involves the chlorination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloropyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include 4,5-dichloro-1H-pyrrole-2-carboxaldehyde and 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
- Reduction products include 4,5-dichloro-1H-pyrrole-2-methane.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4,5-Dichloro-1H-pyrrol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism by which (4,5-Dichloro-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
- (3-chlorophenyl)(4,5-dichloro-1H-pyrrol-2-yl)methanone
- 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one
- 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one
- Methyl 1H-pyrrole-2-carboxylate
Comparison: (4,5-Dichloro-1H-pyrrol-2-yl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the hydroxymethyl group allows for additional hydrogen bonding interactions, which can enhance its binding affinity and specificity in biological systems.
Eigenschaften
Molekularformel |
C5H5Cl2NO |
|---|---|
Molekulargewicht |
166.00 g/mol |
IUPAC-Name |
(4,5-dichloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2 |
InChI-Schlüssel |
XGFSDNBLDCTWDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
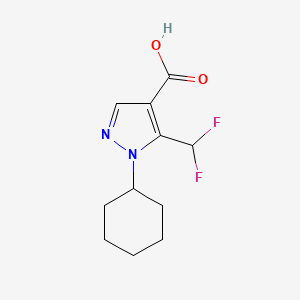
![6-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B15055677.png)
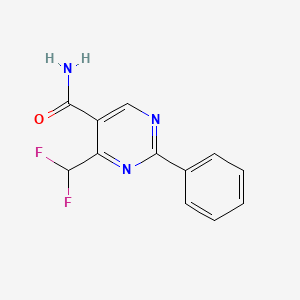
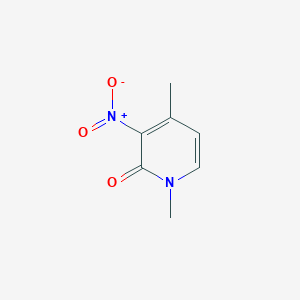
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
![8-Bromo-5-methoxypyrido[3,4-b]pyrazine](/img/structure/B15055713.png)

